molecular formula C13H16BrNO3 B1510334 tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate CAS No. 339185-69-2

tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate

Cat. No.: B1510334
CAS No.: 339185-69-2
M. Wt: 314.17 g/mol
InChI Key: MIDAIEZTKCDPNH-UHFFFAOYSA-N
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Description

tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate is a carbamate-protected organic compound featuring a bromophenyl ring and a ketone group, with the molecular formula C13H16BrNO3 . This structure makes it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Researchers utilize this and similar brominated carbamate derivatives in the synthesis and development of potential therapeutic agents . For instance, tert-butyl carbamate derivatives are investigated as inhibitors of protein kinases, such as p38 MAP kinase, which are relevant targets for anti-inflammatory medicaments in conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease . The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for amines, allowing for complex multi-step synthetic sequences. The reactive ketone and bromophenyl moieties provide additional sites for further chemical modification, enabling the exploration of structure-activity relationships. This product is strictly intended for research applications and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDAIEZTKCDPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738759
Record name tert-Butyl [2-(3-bromophenyl)-2-oxoethyl]carbamate
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Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339185-69-2
Record name tert-Butyl [2-(3-bromophenyl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 339185-69-2
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Biological Activity

tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BrNO3C_{13}H_{18}BrNO_3, with a molecular weight of approximately 315.19 g/mol. The compound features a tert-butyl group, a bromophenyl moiety, and a carbamate functional group, which contribute to its unique biological properties.

The primary mechanism of action involves the inhibition of specific enzymes related to neurotransmitter synthesis, particularly hydroxylases involved in catecholamine production. By acting as a competitive inhibitor , this compound can influence the levels of neurotransmitters such as dopamine and norepinephrine, which are crucial for various neurological functions and disorders.

Target Enzymes

  • Hydroxylase Enzymes : Inhibition affects catecholamine synthesis pathways.
  • Biochemical Pathways : Impacts neurotransmitter levels, potentially beneficial in treating conditions like Parkinson's disease and schizophrenia.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation markers in vitro.
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.
  • Neuroprotective Effects : Due to its role in modulating neurotransmitter levels, it may have neuroprotective properties relevant to neurodegenerative diseases.

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound on mouse splenocytes exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and increased survival rates at concentrations above 100 nM, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced inflammation models. The findings revealed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines, indicating its potential utility in inflammatory disorders .

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound:

PropertyValue
Boiling Point389.6 °C
SolubilitySoluble in organic solvents
MetabolismPrimarily hepatic
Elimination Half-LifeApproximately 1.5 hours

Comparison with Similar Compounds

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight Physical State Synthetic Yield Key Spectral Data Applications/Notes References
This compound 3-Bromophenyl, oxoethyl C₁₃H₁₆BrNO₄ 338.18 Oil* Not reported NMR (aromatic δ 7.10–7.48 ppm) Antimalarial intermediates
tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate 4-Hydroxyphenyl, oxoethyl C₁₃H₁₇NO₄ 251.28 Not reported N/A MS (ESI): m/z 251.3 [M+H]+ Potential phenolic drug scaffolds
tert-Butyl (3-oxocyclopentyl)carbamate 3-Oxocyclopentyl C₁₀H₁₇NO₃ 199.24 Not reported N/A Similarity score: 1.00 Cyclic ketone-based analogs
tert-Butyl (2-bromophenyl)carbamate 2-Bromophenyl C₁₁H₁₄BrNO₂ 280.14 Not reported N/A Similarity score: 0.76 Halogenated aryl intermediates
tert-Butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate 4-Fluoro-3-methylphenyl, oxoethyl C₁₄H₁₈FNO₃ 267.30 Not reported N/A Predicted pKa: 10.81 Fluorinated bioactive molecules
tert-Butyl (2-(dodecylamino)-2-oxoethyl)carbamate Dodecylamino, oxoethyl C₁₉H₃₈N₂O₃ 342.53 Waxy solid 79% MS (ESI): m/z 479.4 [M+Na]+ Long-chain alkyl conjugates

*Inferred from analogous compounds (e.g., reports bicyclic derivatives as oils).

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate typically involves:

  • Protection of the amine functionality with a tert-butoxycarbonyl (Boc) group to form the carbamate.
  • Introduction of the 3-bromophenyl-2-oxoethyl side chain via acylation or related carbonyl chemistry.

This approach ensures the stability of the amine during further transformations and provides the desired carbamate structure.

Preparation of tert-Butyl Carbamate Derivatives of Bromophenyl Compounds

Although specific literature on the exact compound with 3-bromophenyl substitution is limited, closely related compounds such as tert-Butyl (4-bromophenyl)carbamate have well-documented preparation methods that can be adapted. These methods are informative for synthesizing the 3-bromo isomer.

Boc Protection of 3-Bromoaniline

  • Reagents and Conditions:

    • 3-Bromoaniline as the starting amine.
    • Di-tert-butyl dicarbonate (Boc2O) as the Boc protecting agent.
    • Base such as sodium hydride (NaH) or triethylamine.
    • Solvents: tetrahydrofuran (THF), toluene, or dichloromethane.
    • Temperature: 0°C to room temperature or reflux conditions depending on the protocol.
    • Reaction time: from 0.5 hours to overnight (16-20 hours).
  • Procedure Examples:

    • In THF, 3-bromoaniline is treated with NaH under nitrogen atmosphere, followed by addition of di-tert-butyl dicarbonate. The mixture is refluxed overnight, then quenched with water, extracted, and purified by chromatography to yield the Boc-protected product with yields around 64-80%.
    • Alternatively, 3-bromoaniline can be reacted with Boc2O in toluene at 70°C for 16 hours, followed by work-up and isolation of the carbamate in ~64% yield.
    • Using triethylamine as base in THF at 0-20°C for 20 hours is also effective, followed by extraction and chromatographic purification.

These methods are directly transferable to the 3-bromo isomer, given the similar reactivity of bromoanilines.

Introduction of the 2-Oxoethyl Side Chain

The key step to obtain this compound is the attachment of the 2-oxoethyl group to the nitrogen or aromatic ring, depending on the target structure. A typical approach involves the use of α-bromo ketones or α-halo ketones as electrophiles reacting with the Boc-protected amine.

  • Typical Reaction Conditions:

    • Base-mediated nucleophilic substitution or acylation.
    • Solvents such as tetrahydrofuran or dichloromethane.
    • Temperature control (0°C to room temperature).
    • Reaction time: 1-4 hours.
  • Example from Related Compounds:

    • tert-Butyl carbamate can be deprotonated with lithium diisopropylamide (LDA) in THF at low temperature (-5 to 0°C), followed by slow addition of an α-bromo ketone derivative (e.g., 2-bromo-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanone) to afford the corresponding carbamate with an oxoethyl side chain in high yield (83%).
    • After reaction completion, typical work-up involves aqueous bicarbonate extraction, organic solvent washing, drying, and crystallization to isolate the product.

This approach can be adapted to 3-bromophenyl derivatives by using 3-bromophenyl α-bromo ketones or similar electrophiles.

Purification and Characterization

  • Purification is commonly achieved by:
    • Silica gel column chromatography using hexane/ethyl acetate mixtures.
    • Crystallization from solvents such as isopropyl ether or hexane.
  • Characterization includes:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR).
    • High-Performance Liquid Chromatography (HPLC).
    • Mass Spectrometry (LC-MS).
    • Melting point determination.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 3-Bromoaniline Di-tert-butyl dicarbonate, NaH or triethylamine THF, toluene, DCM 0°C to reflux 0.5 h to 16 h 64-80 Boc protection of amine
2 Boc-protected 3-bromoaniline α-Bromo ketone, LDA (or base) THF -5 to 20°C 2 h ~83 Introduction of 2-oxoethyl side chain
3 Crude product Work-up: aqueous bicarbonate, brine, drying agents Various Ambient - - Purification by chromatography/crystallization

Research Findings and Notes

  • The Boc protection step is critical for stabilizing the amine and preventing side reactions during subsequent alkylation/acylation.
  • Use of strong bases like NaH or LDA facilitates formation of the nucleophilic species needed for reaction with α-bromo ketones.
  • Reaction monitoring by Thin Layer Chromatography (TLC) is standard to ensure completion.
  • Purification methods significantly affect the yield and purity; flash chromatography and recrystallization are effective.
  • The described methods are scalable, demonstrated by multi-gram syntheses in literature.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate, and how can purity be optimized?

The compound is typically synthesized via carbamate protection of a primary amine. A common method involves reacting 2-(3-bromophenyl)-2-oxoethylamine with tert-butyl chloroformate in anhydrous dichloromethane or THF, using triethylamine as a base to scavenge HCl . For purity optimization:

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
  • Characterization : Confirm via 1H^1H/13C^{13}C-NMR (amide proton at δ 5.8–6.2 ppm; tert-butyl group at δ 1.4 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the stability of this compound under varying storage conditions be assessed?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Hydrolytic Sensitivity : Monitor degradation in aqueous buffers (pH 4–9) at 25°C and 40°C using LC-MS to detect hydrolysis products (e.g., free amine or tert-butanol) .
  • Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) with UV-Vis monitoring .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during synthesis?

  • Oxidation Control : Use inert atmospheres (N2_2/Ar) and antioxidants like BHT (butylated hydroxytoluene) when handling the ketone moiety .
  • Dimerization Prevention : Employ low reaction temperatures (0–5°C) and dilute conditions (<0.1 M) to minimize nucleophilic attack on the carbamate .
  • Catalytic Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and reduce byproducts .

Q. How can computational modeling predict the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • DFT Calculations : Use Gaussian or ORCA to model the electron density at the bromine atom (Mulliken charges) and predict oxidative addition feasibility with Pd catalysts .
  • Docking Studies : Simulate interactions with Pd(PPh3_3)4_4 to identify steric hindrance from the tert-butyl group, which may slow coupling kinetics .

Q. What analytical methods resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Dose-Response Profiling : Use IC50_{50} assays (e.g., fluorogenic substrates for proteases) with parallel cytotoxicity screening (MTT assay on HEK-293 cells) .
  • Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via HR-MS/MS to distinguish parent compound effects from metabolic byproducts .

Methodological Challenges and Solutions

Q. How to address low yields in scale-up synthesis?

  • Continuous Flow Reactors : Improve mixing and heat transfer for reactions prone to exothermic decomposition (e.g., chloroformate reactions) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .

Q. What techniques validate stereochemical integrity in derivatives?

  • Chiral HPLC : Use a Chiralpak AD-H column with heptane/isopropanol to resolve enantiomers .
  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to confirm absolute configuration .

Data Contradictions and Resolution

Q. Conflicting reports on solubility: polar aprotic vs. nonpolar solvents?

  • Solubility Screening : Use a NepheloStar (BMG Labtech) to quantify solubility in DMSO, THF, and toluene. Data from suggests moderate solubility in THF (25 mg/mL), while indicates poor solubility in hexane (<1 mg/mL).
  • Co-solvent Systems : Optimize with 10% DMSO in PEG-400 for in vitro assays .

Q. Discrepancies in reported melting points (e.g., 120–125°C vs. 135–138°C)?

  • Polymorph Screening : Perform differential scanning calorimetry (DSC) and slurry experiments in ethyl acetate/water to identify stable crystalline forms .

Applications in Drug Discovery

Q. How to design SAR studies for antimalarial activity based on structural analogs?

  • Fragment Replacement : Substitute the 3-bromophenyl group with 3-chloro or 3-iodo analogs to assess halogen bonding effects on Plasmodium protease inhibition .
  • Prodrug Derivatization : Synthesize phosphate or ester prodrugs to enhance bioavailability in in vivo models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate
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tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate

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